9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
CAS No.: 91658-77-4
Cat. No.: VC21394449
Molecular Formula: C15H10BrN3
Molecular Weight: 312.16g/mol
* For research use only. Not for human or veterinary use.
![9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline - 91658-77-4](/images/no_structure.jpg)
Specification
CAS No. | 91658-77-4 |
---|---|
Molecular Formula | C15H10BrN3 |
Molecular Weight | 312.16g/mol |
IUPAC Name | 9-bromo-6-methylindolo[3,2-b]quinoxaline |
Standard InChI | InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 |
Standard InChI Key | ZHRFTRQRFPZGCB-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Introduction
Chemical Structure and Properties
9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline possesses well-defined chemical and physical properties that determine its behavior in various chemical environments and biological systems.
Structural Details
The molecular structure consists of an indole ring system fused with a quinoxaline moiety, creating a tricyclic framework. The compound has a bromine atom at the 9-position and a methyl group attached to the nitrogen at the 6-position. This specific substitution pattern influences its chemical reactivity, biological activity, and physical properties .
Physicochemical Properties
The compound exhibits several key physicochemical properties that are summarized in Table 1.
Table 1: Physicochemical Properties of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline
Property | Value |
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Compound ID | 1094-0241 |
Molecular Weight | 312.17 g/mol |
Molecular Formula | C15H10BrN3 |
SMILES Notation | Cn1c2ccc(cc2c2c1nc1ccccc1n2)[Br] |
Stereochemistry | Achiral |
logP | 4.246 |
logD | 4.246 |
logSw | -4.491 |
Hydrogen Bond Acceptors | 2 |
Polar Surface Area | 20.57 Ų |
InChI Key | ZHRFTRQRFPZGCB-UHFFFAOYSA-N |
The compound's relatively high logP value of 4.246 indicates significant lipophilicity, suggesting good membrane permeability but potentially limited water solubility, as further confirmed by its negative logSw value of -4.491 . The presence of two hydrogen bond acceptors and a modest polar surface area of 20.57 Ų influences its capacity for intermolecular interactions, particularly in biological environments.
Synthesis Methods
The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step processes that establish the core indoloquinoxaline structure with appropriate substituents at specific positions.
Related Synthetic Methodologies
Research on related compounds suggests potential synthetic pathways. For instance, the synthesis of 9-bromo-6H-indolo[2,3-b]quinoxaline derivatives typically begins with the reaction of o-phenylenediamine with 5-bromo isatin in refluxing alcohol to create the core structure. The resultant compound can then undergo methylation at the 6-position using appropriate methylating agents such as methyl iodide in the presence of a base .
In one documented approach for similar compounds, 5-bromo isatin (0.0015 mol) is reacted with o-phenylenediamine in warm rectified spirit (12 ml), with the mixture being heated for approximately 30 minutes. The addition of water causes the product to precipitate, which can then be filtered and recrystallized from alcohol .
Comparison with Related Compounds
Understanding the relationship between 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline and structurally similar compounds provides valuable context for its potential properties and applications.
Structural Analogs
Several related compounds share the core indoloquinoxaline structure but differ in their substitution patterns:
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9-Methyl-6H-indolo[2,3-b]quinoxaline: Lacks the bromine substituent at position 9, but retains the methyl group, though at a different position .
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9-Bromo-6H-indolo[2,3-b]quinoxaline-3-sulfonamide derivatives: Feature additional functionalization through sulfonamide groups at position 3, creating compounds with potentially enhanced antimicrobial properties .
Functional Comparison
The presence of specific functional groups affects the properties and potential applications of these compounds:
Table 2: Comparative Analysis of 9-Bromo-6-methyl-6H-indolo[2,3-b]quinoxaline and Related Compounds
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